molecular formula C26H26N2O B1192158 (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) CAS No. 335161-27-8

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)

Cat. No. B1192158
CAS RN: 335161-27-8
M. Wt: 382.5
InChI Key: URKVBEKZCMUTQC-HXUWFJFHSA-N
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Description

AM1235 is a potent synthetic cannabinoid (CB) with Ki values of 1.5 and 20.4 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
AM-1235 is a drug that acts as a potent and is selective agonist for the cannabinoid receptor CB1.

Scientific Research Applications

Identification in Unregulated Drugs

1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, also known as AM-2201, has been identified as an adulterant in herbal and drug-like products obtained via the Internet. It was identified using techniques like liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy. This compound, along with others, showed large variations in content in commercial products, indicating its use in unregulated drug markets (Nakajima et al., 2011).

Chemical Structure and Cannabimimetic Effects

The compound's structure has been closely studied, and its cannabimimetic effects were evaluated. It was compared with other synthetic cannabimimetic compounds to measure its activation of guanosine-5′-O-(3-thio)-triphosphate binding to guanine nucleotide-binding proteins. This study is significant for understanding the compound's chemical basis and its interaction with cannabinoid receptors (Nakajima et al., 2011).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of compounds related to 1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, particularly focusing on naphthoic acids and their fluorinated versions, has been conducted. These studies are pivotal in understanding the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Tagat et al., 2002).

Metabolism in Human Hepatocytes

Another study focused on the human hepatocyte metabolism of related synthetic cannabinoids, which is essential for understanding how these compounds are processed in the human body and their potential impacts. This research is particularly important for clinical and forensic applications, where the identification of metabolites can be crucial (Diao et al., 2017).

Application in Nonlinear Optics and Organic Semiconductors

Research on naphthalene-based compounds, which are closely related to 1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, shows potential applications in nonlinear optics and organic semiconductors. These studies contribute to the development of new materials for technological applications (Irfan et al., 2017).

Mechanism of Action

Target of Action

AM-1235, also known as 1-(5-fluoropentyl)-6-nitroindol-3-yl-naphthalen-1-ylmethanone, is a potent and reasonably selective agonist for the cannabinoid receptor CB1 . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain sensation, and appetite .

Mode of Action

AM-1235 binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor . The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times . This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.

Biochemical Pathways

The primary biochemical pathway affected by AM-1235 is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward . By acting as an agonist at the CB1 receptor, AM-1235 modulates the signaling within this system, influencing these physiological processes.

Pharmacokinetics

The pharmacokinetic data of JWH-018 are generally applicable to AM-1235 . AM-1235 metabolism differs only slightly from that of JWH-018. AM-1235 N-dealkylation produces fluoropentane instead of pentane (or plain alkanes in general) . It has been speculated that the fluoropentane might function as an alkylating agent or is further metabolized into toxic fluoroacetic acid .

Result of Action

The molecular and cellular effects of AM-1235’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, AM-1235 can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite .

properties

IUPAC Name

[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVQORPSNNMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187159
Record name AM-1235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335161-27-8
Record name [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-1235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1235
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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